molecular formula C11H10N2O B13143078 4-Methoxy-2,2'-bipyridine CAS No. 14162-97-1

4-Methoxy-2,2'-bipyridine

Cat. No.: B13143078
CAS No.: 14162-97-1
M. Wt: 186.21 g/mol
InChI Key: MKXRJQLZZXAJQT-UHFFFAOYSA-N
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Description

4-Methoxy-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where a methoxy group is attached to the fourth position of the pyridine ring. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of transition metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2’-bipyridine typically involves the reaction of 4-bromo-2,2’-bipyridine with sodium methoxide in methanol. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with a methoxy group .

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2,2’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These complexes can then participate in various catalytic and redox reactions, influencing the activity of the metal center .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2,2’-bipyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and coordination behavior. This makes it a valuable ligand in the formation of specific metal complexes with tailored properties .

Biological Activity

4-Methoxy-2,2'-bipyridine (4-MeO-2,2'-bipy) is a derivative of bipyridine that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its biological activity, including its antimicrobial properties, cytotoxic effects against cancer cells, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 4-position of one of the pyridine rings. This modification can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Antimicrobial Activity

Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. The planarity and extended conjugation of 4-MeO-2,2'-bipyridine facilitate its intercalation with DNA, which can inhibit bacterial replication. A study demonstrated that bipyridine ligands showed antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to bind to DNA and interfere with protein synthesis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Cytotoxicity Against Cancer Cells

4-MeO-2,2'-bipyridine has shown promising results in cytotoxicity assays against various cancer cell lines. A study evaluated its effects on HeLa (cervical cancer), MCF7 (breast cancer), and other tumor cell lines using the MTT assay. The results indicated that 4-MeO-2,2'-bipyridine exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)Selectivity Index
HeLa20>10
MCF725>8
V79 (normal)>200-

The biological activity of 4-MeO-2,2'-bipyridine can be attributed to several mechanisms:

  • DNA Intercalation : The compound's planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .
  • Metal Complex Formation : When complexed with metal ions (e.g., ruthenium), the resulting complexes often exhibit enhanced biological activity due to increased lipophilicity and improved cellular uptake .
  • Antioxidant Activity : Some studies suggest that derivatives of bipyridine may also possess antioxidant properties, which can contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .

Case Studies

  • Study on Antitumor Activity : In a recent investigation, researchers synthesized various metal complexes with 4-MeO-2,2'-bipyridine and evaluated their antitumor activities. Results showed that these complexes had significant cytotoxic effects on multiple cancer cell lines compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy of 4-MeO-2,2'-bipyridine against clinical isolates of bacteria. The findings supported its potential as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth .

Properties

CAS No.

14162-97-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-methoxy-2-pyridin-2-ylpyridine

InChI

InChI=1S/C11H10N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3

InChI Key

MKXRJQLZZXAJQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=CC=CC=N2

Origin of Product

United States

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